molecular formula C7H8ClFIN B6165842 1-(4-fluoro-2-iodophenyl)methanamine hydrochloride CAS No. 1256081-89-6

1-(4-fluoro-2-iodophenyl)methanamine hydrochloride

Cat. No.: B6165842
CAS No.: 1256081-89-6
M. Wt: 287.5
InChI Key:
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Description

1-(4-Fluoro-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9FIN·HCl. This compound is a derivative of phenylethylamine and has been the subject of significant research in the fields of pharmaceuticals and biotechnology. It is known for its unique chemical structure, which includes both fluorine and iodine atoms attached to a phenyl ring, making it a valuable compound for various scientific applications.

Preparation Methods

The synthesis of 1-(4-fluoro-2-iodophenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Amination: The conversion of the halogenated intermediate to the corresponding amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form more stable amines.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biotechnology: The compound is utilized in the development of new biotechnological tools and techniques.

    Medicinal Chemistry: It serves as a building block for the design and synthesis of new drugs with potential therapeutic effects.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluoro-2-iodophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)methanamine Hydrochloride: Lacks the iodine atom, which may affect its reactivity and biological activity.

    1-(4-Iodophenyl)methanamine Hydrochloride: Lacks the fluorine atom, which may influence its chemical properties and applications.

    1-(4-Chloro-2-iodophenyl)methanamine Hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-2-iodophenyl)methanamine hydrochloride involves the reaction of 4-fluoro-2-iodobenzaldehyde with formaldehyde followed by reduction with sodium borohydride to yield 1-(4-fluoro-2-iodophenyl)methanol. The methanol is then reacted with hydrochloric acid and thionyl chloride to form the corresponding chloride, which is then treated with aqueous ammonia to yield the final product as the hydrochloride salt.", "Starting Materials": [ "4-fluoro-2-iodobenzaldehyde", "formaldehyde", "sodium borohydride", "hydrochloric acid", "thionyl chloride", "aqueous ammonia" ], "Reaction": [ "4-fluoro-2-iodobenzaldehyde is reacted with formaldehyde in the presence of a base catalyst to yield 1-(4-fluoro-2-iodophenyl)methanol.", "The methanol is then reacted with hydrochloric acid and thionyl chloride to form the corresponding chloride.", "The chloride is then treated with aqueous ammonia to yield 1-(4-fluoro-2-iodophenyl)methanamine hydrochloride as the final product." ] }

CAS No.

1256081-89-6

Molecular Formula

C7H8ClFIN

Molecular Weight

287.5

Purity

95

Origin of Product

United States

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